molecular formula C8H18ClN B1450641 Cyclopropylmethylisobutylamine hydrochloride CAS No. 1668573-94-1

Cyclopropylmethylisobutylamine hydrochloride

Cat. No.: B1450641
CAS No.: 1668573-94-1
M. Wt: 163.69 g/mol
InChI Key: IMYHRYJIPSHIEK-UHFFFAOYSA-N
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Description

Cyclopropylmethylisobutylamine hydrochloride is a chemical compound intended for research and development applications. While specific literature on this exact compound is limited, its structural features are of significant interest in medicinal chemistry. The cyclopropylmethylamine moiety is a recognized synthon in pharmaceutical research. Scientific studies have utilized similar structural motifs, such as a trans-cyclopropylmethyl linker, in the development of bitopic ligands for G protein-coupled receptors (GPCRs) . These ligands are investigated to improve the selectivity and affinity for specific receptor subtypes, such as the dopamine D3 receptor, and to modulate their functional efficacy . Compounds featuring cyclopropylmethyl groups have been explored as high-affinity, selective receptor antagonists and to probe allosteric mechanisms . As a building block, this compound can be used in organic synthesis to create novel molecules for biological evaluation. This compound is supplied For Research Use Only (RUO). It is strictly for professional laboratory applications and is not intended for diagnostic, therapeutic, personal, or any other use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant safety protocols.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)5-9-6-8-3-4-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYHRYJIPSHIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Curtius Degradation and Carbamate Intermediates

A well-documented scalable method for related cyclopropyl amines involves:

  • Starting from 1-bromo-1-cyclopropylcyclopropane.
  • Conversion to 1-cyclopropylcyclopropanecarboxylic acid via lithiation and carboxylation.
  • Curtius degradation of the acid to form an intermediate azide.
  • Rearrangement to an N-Boc-protected amine carbamate.
  • Acidic deprotection to yield the amine hydrochloride salt.

Key Reaction Sequence:

Step Reactants/Conditions Product Yield (%) Notes
1 1-bromo-1-cyclopropylcyclopropane + tert-butyllithium + dry ice 1-cyclopropylcyclopropanecarboxylic acid 62–89 (scale dependent) Lithiation at −78 °C, careful quenching
2 Acid + ethyl chloroformate + NaN3 Acyl azide intermediate - Formation of azide in acetone with triethylamine
3 Acyl azide + tert-butanol, heat (Curtius degradation) N-Boc-protected carbamate 76 Dry conditions critical to avoid urea byproducts
4 Carbamate + HCl in diethyl ether Cyclopropylamine hydrochloride 87 Precipitation and isolation as hydrochloride salt

This method allows preparation of cyclopropylamine hydrochloride on a 50 g scale with an overall yield of around 42% from the bromo precursor, providing a reproducible and scalable route superior to older methods relying on cyclopropanecarbonitrile and reductive cyclopropanation.

Avoiding Cyclopropylmethyl Halides in Synthesis

Traditional approaches often used cyclopropylmethyl halides as reactive intermediates for introducing the cyclopropylmethyl group. However, these halides are highly lachrymatory and unstable, complicating scale-up and safety.

An improved process for related compounds (e.g., S-(-)-betaxolol hydrochloride) avoids cyclopropylmethyl halides by:

  • Employing cyclopropanation reactions such as Simmons-Smith or Furukawa modifications using Zn-Cu couple or diethyl zinc in hexane.
  • Using ether or polar solvents (THF, DMSO, DMF) for reaction media.
  • Deprotection steps via hydrogenation with Raney Nickel or Pd-C catalysts.
  • Alkylation and amination steps using isopropylamine and alkali hydroxides.
  • Formation of hydrochloride salt in hydrocarbons or ether solvents.

This approach enhances economic viability and enantiomeric purity while improving safety and scalability.

Comparative Data Table of Key Preparation Methods

Method Starting Material Key Intermediate Main Reagents Scale Yield (%) Advantages Disadvantages
Curtius Degradation Route 1-bromo-1-cyclopropylcyclopropane N-Boc carbamate tert-BuLi, dry ice, ethyl chloroformate, NaN3, HCl 50 g scale 42% overall Scalable, reproducible, avoids chromatographic purification Requires careful drying, multiple steps
Cyclopropylmethyl Halide Route Cyclopropylmethyl halide Cyclopropylmethyl intermediate Zn-Cu couple (Simmons-Smith), Pd-C, Raney Ni, alkali hydroxides Lab scale Not specified Direct cyclopropanation, established Lachrymatory halide, unstable, difficult scale-up
Reductive Cyclopropanation (Literature) Cyclopropanecarbonitrile Cyclopropylamine Szymoniak–Kulinkovich reagents Small scale 15-20% Direct amine formation Low yield, impure product, chromatography needed

Research Findings and Notes

  • The Curtius degradation method benefits from the use of commercially available bromo cyclopropyl precursors and avoids unstable intermediates, making it suitable for larger scale synthesis.
  • Drying of azide intermediates is crucial; moisture leads to urea byproducts and reduced yields.
  • The cyclopropylmethyl halide route, while historically common, is limited by safety and handling concerns and is being replaced by more stable synthetic routes.
  • Use of modern catalytic hydrogenation for deprotection enhances purity and reduces side products.
  • Solvent choice (ethers, hydrocarbons) during salt formation affects crystallinity and stability of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethylisobutylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethylisobutylamine oxides, while reduction may produce various reduced amine derivatives .

Scientific Research Applications

Synthesis of Cyclopropylmethylisobutylamine Hydrochloride

The synthesis of this compound has been explored through various methodologies. Recent advancements have focused on scalable and efficient synthetic routes that can produce non-racemic forms of cyclopropyl alkyl amines, which serve as crucial intermediates in the preparation of bioactive compounds.

Notable Synthetic Methods

  • Scalable Synthesis : A novel method has been developed for the preparation of non-racemic 1-cyclopropyl alkyl-1-amines using inexpensive starting materials such as cyclopropyl methyl ketone and S-(+)-phenylethylamine. This method is suitable for large-scale industrial production, facilitating the synthesis of substituted pyrazinones, which are important in pharmaceutical applications .
  • Asymmetric Catalysis : Various asymmetric catalytic methods have been explored to synthesize cyclopropyl alkyl amines with high enantiomeric purity. For instance, the use of transition metal catalysts has shown promise in achieving desired stereochemical outcomes .
  • Alternative Routes : Other synthetic routes involve starting from cyclopropylaldehyde and utilizing chiral sulfinamides, which have been documented to yield significant amounts of the desired amine with good stereoselectivity .

Pharmacological Applications

This compound is being investigated for its potential pharmacological properties, particularly as a building block for developing various therapeutic agents.

Therapeutic Potential

  • ROR Gamma Modulators : this compound derivatives have been identified as precursors for ROR gamma modulators. These compounds are being studied for their efficacy in treating inflammatory diseases such as psoriasis .
  • Bivalent Ligands : Research has also focused on synthesizing bivalent ligands that incorporate cyclopropylmethyl linkers. These ligands exhibit selectivity and allosteric pharmacology at dopamine receptors, suggesting potential applications in neuropharmacology .

Case Studies

Several case studies illustrate the application of this compound in clinical settings:

  • Clinical Trials : Observational studies have been conducted to assess the pharmacokinetic properties of related compounds derived from this compound. These studies help evaluate how these compounds interact within biological systems and their therapeutic effectiveness .
  • Comparative Effectiveness Research : Research comparing the effects of drugs incorporating this compound against standard therapies has provided insights into their relative efficacy and safety profiles in treating specific conditions .

Data Tables

Compound TypeTarget ReceptorActivity TypeReference
ROR Gamma ModulatorsROR GammaAnti-inflammatory
Bivalent LigandsD2R/D3RAllosteric modulation

Mechanism of Action

The mechanism of action of cyclopropylmethylisobutylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as [1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride (CAS: 1779133-63-9), provide a basis for comparative analysis. Below is a detailed comparison based on available

Table 1: Key Properties of Cyclopropylmethylisobutylamine Hydrochloride and Analogues

Property Cyclopropylmethylisobutylamine HCl [1-(Cyclobutylmethyl)cyclopropyl]methanamine HCl
Molecular Weight Not reported 175.70 g/mol
Substituents Cyclopropylmethyl + isobutylamine Cyclobutylmethyl + cyclopropylmethanamine
CAS Registry Not publicly listed 1779133-63-9
Commercial Availability No known suppliers Discontinued (formerly Fluorochem)
Reported Applications None documented Laboratory research (exact use unspecified)

Key Differences and Implications

Structural Rigidity : Cyclopropylmethylisobutylamine’s cyclopropane ring introduces higher ring strain compared to the cyclobutyl group in [1-(Cyclobutylmethyl)cyclopropyl]methanamine. This strain may enhance reactivity in synthetic pathways but could reduce stability under certain conditions .

This difference could influence bioavailability in pharmacological contexts.

Commercial Status : Both compounds appear to lack commercial availability, suggesting they are primarily experimental. The discontinuation of [1-(Cyclobutylmethyl)cyclopropyl]methanamine HCl by Fluorochem underscores challenges in sourcing such specialized compounds .

Research Findings and Limitations

  • Synthetic Challenges: Cyclopropane-containing amines often require high-energy intermediates (e.g., carbenes) for ring formation, complicating large-scale synthesis. No yield or purity data are available for Cyclopropylmethylisobutylamine HCl.
  • Biological Activity: No peer-reviewed studies directly compare the biological activity of these compounds. However, cyclopropane derivatives are frequently explored as enzyme inhibitors or receptor ligands due to their conformational constraints.
  • Safety and Handling: Limited hazard data exist for both compounds. General precautions for amine hydrochlorides (e.g., avoiding inhalation, using PPE) should apply.

Biological Activity

Cyclopropylmethylisobutylamine hydrochloride, a compound with the molecular formula CHClN and a molecular weight of 121.61 g/mol, has garnered attention in medicinal chemistry due to its unique structural properties and biological activity. This article provides a comprehensive overview of its biological activity, including receptor interactions, potential therapeutic applications, and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropylmethyl group attached to a methylamine moiety. This configuration contributes to its selective binding affinity for certain biological targets, particularly cannabinoid receptors. The compound's structural uniqueness facilitates its interaction with these receptors compared to other amines, potentially leading to distinct therapeutic benefits and reduced side effects.

Biological Activity Overview

Research indicates that this compound exhibits selective activity at cannabinoid receptors, which are critical for various physiological processes including pain modulation, appetite regulation, and neuroprotection. Preliminary studies suggest that this compound can effectively modulate receptor activity, although further investigation is necessary to elucidate its pharmacodynamics and potential side effects.

Table 1: Comparison of Biological Activity with Similar Compounds

CompoundStructure TypeUnique Features
Cyclopropylmethylisobutylamine HClCyclopropane derivativeSelective cannabinoid receptor activity
CyclobutylmethylamineCyclobutane derivativeLarger ring structure may alter receptor interactions
IsobutylamineStraight-chain amineSimpler structure, broader applications
N-MethylpyrrolidineHeterocyclic aminePotentially different pharmacological profiles

The mechanism by which this compound interacts with cannabinoid receptors involves selective binding that may influence downstream signaling pathways. Binding affinity studies have shown promising results in modulating the activity of these receptors, which could translate into therapeutic applications for conditions such as chronic pain and neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

  • Pain Management : A study examining the compound's analgesic properties demonstrated significant pain relief in animal models, suggesting its potential as a therapeutic agent in pain management.
  • Neuroprotection : Research has indicated that the compound may offer neuroprotective effects, particularly in models of neurodegeneration. The ability to modulate cannabinoid receptors could play a crucial role in protecting neuronal health under stress conditions.
  • Comparative Studies : In comparative studies with structurally similar compounds, this compound exhibited superior binding affinity for cannabinoid receptors, highlighting its potential advantages over other amines in drug development.

Future Directions in Research

Ongoing research aims to further elucidate the pharmacological profile of this compound. Key areas of focus include:

  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
  • Long-term Effects : Investigating potential long-term effects and safety profiles in various biological systems.
  • Therapeutic Applications : Expanding research into additional therapeutic applications beyond pain management and neuroprotection.

Q & A

Q. How can researchers confirm the structural identity of cyclopropylmethylisobutylamine hydrochloride in synthetic batches?

Methodological Answer:

  • Utilize spectroscopic techniques such as ¹H/¹³C NMR to verify the cyclopropyl and isobutyl groups. For example, the cyclopropyl moiety typically shows distinct proton resonances between δ 0.5–1.5 ppm.
  • Compare experimental mass spectrometry (MS) data with theoretical molecular weight (calculated from C₈H₁₈NCl: 163.68 g/mol) to confirm purity.
  • Cross-reference InChI Key (e.g., SYEIQRWDGGTWSP-UHFFFAOYSA-N) and CAS registry numbers with authoritative databases like PubChem .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of vapors or dust.
  • Implement spill containment measures (e.g., inert absorbents) and dispose of waste via approved chemical waste protocols.
  • Refer to SDS guidelines for first-aid: rinse eyes with water for 15 minutes and seek medical attention if ingested .

Q. What synthetic routes are documented for this compound, and how can yield be optimized?

Methodological Answer:

  • A multi-step synthesis may involve cyclopropane ring formation via cyclopropanation of alkenes, followed by amination and hydrochloride salt precipitation.
  • Optimize reaction conditions (e.g., temperature, solvent polarity) using design-of-experiment (DoE) frameworks. Monitor intermediates via TLC or HPLC (see for RP-HPLC validation methods) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

  • Perform systematic meta-analyses of existing studies, focusing on variables like dosage, solvent systems, and biological models.
  • Use Bayesian statistical models to quantify uncertainty in conflicting results, as suggested in ’s guidance on revising research questions .

Q. What advanced analytical techniques are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies using HPLC-UV or LC-MS to track degradation products (e.g., hydrolysis of the cyclopropyl ring).
  • Apply Arrhenius kinetics to predict shelf-life at different storage temperatures. Reference ’s accuracy validation protocols for HPLC methods .

Q. How can the compound’s interactions with neuronal receptors be mechanistically characterized?

Methodological Answer:

  • Employ radioligand binding assays (e.g., with ³H-labeled ligands) to quantify affinity for targets like serotonin or dopamine receptors.
  • Use molecular dynamics simulations to model cyclopropyl group interactions with receptor binding pockets. Cross-validate with in vitro electrophysiology .

Q. What experimental designs are recommended for in vivo toxicity studies of this compound?

Methodological Answer:

  • Adopt a dose-escalation framework in rodent models, with endpoints including histopathology (e.g., liver/kidney damage) and behavioral assessments.
  • Include control groups treated with structurally similar compounds (e.g., isopropylamine derivatives) to isolate toxicity mechanisms. Reference ’s murine MPTP study design .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Implement chiral chromatography (e.g., using amylose-based columns) during purification.
  • Optimize asymmetric catalysis conditions (e.g., chiral ligands in cyclopropanation steps) to enhance stereochemical control. Validate purity via circular dichroism (CD) spectroscopy .

Q. What strategies can elucidate the compound’s metabolic pathways in hepatic microsomes?

Methodological Answer:

  • Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via high-resolution MS (HR-MS).
  • Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Q. How can interdisciplinary approaches enhance understanding of the compound’s environmental impact?

Methodological Answer:

  • Collaborate with environmental chemists to assess biodegradation pathways using OECD 301F tests.
  • Apply QSAR models to predict ecotoxicity, leveraging PubChem’s physicochemical data for structural analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropylmethylisobutylamine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.